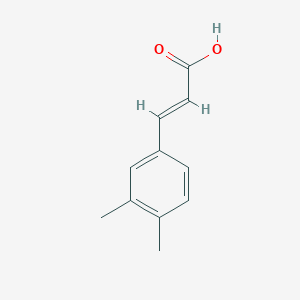

(2E)-3-(3,4-dimethylphenyl)acrylic acid

Übersicht

Beschreibung

(2E)-3-(3,4-dimethylphenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethylphenyl)acrylic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Catalytic Hydrogenation

The α,β-unsaturated double bond undergoes selective reduction to yield saturated derivatives.

| Reaction Type | Reagents/Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂, 10% Pd/C, methanol, 20°C, 4 hours | 98% | 3-(3,4-Dimethylphenyl)propionic acid |

This reaction proceeds via catalytic hydrogenation, where palladium on carbon facilitates syn-addition of hydrogen across the double bond. The high yield and mild conditions make this method industrially viable for producing saturated carboxylic acids .

Michael Addition and Cyclization

The electron-deficient double bond acts as a Michael acceptor, enabling nucleophilic attack.

These reactions exploit the α,β-unsaturated system’s electrophilicity. For example, malononitrile adds to the β-carbon, followed by cyclization to form heterocyclic compounds .

Friedel-Crafts Alkylation

The compound participates in electrophilic aromatic substitution reactions under acidic conditions.

| Reaction Type | Reagents/Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Alkylation | AlCl₃, o-xylene, 100°C, 10 hours | 85–95% | 3,3-Diarylpropionic acid derivatives |

In this reaction, the α-carbon of the acrylic acid undergoes electrophilic attack by aromatic rings (e.g., anisole), forming diarylpropionic acids. The dimethylphenyl group enhances electron density, favoring regioselective alkylation .

Amidation and Nucleophilic Substitution

The carboxylic acid group reacts with nucleophiles to form derivatives.

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Amidation | Amines, strong base (e.g., NaH), DMF | 3-(3,4-Dimethylphenyl)acrylic acid amides | Requires activation |

Amidation typically involves activating the carboxylic acid (e.g., via acyl chloride intermediates) before reacting with amines. The patent literature highlights applications in synthesizing bioactive amides .

Mechanistic Insights

-

Hydrogenation : Proceeds via adsorption of hydrogen onto Pd/C, followed by syn-addition to the double bond .

-

Michael Addition : Nucleophilic attack at the β-carbon, stabilized by conjugation with the carbonyl group .

-

Friedel-Crafts : AlCl₃ generates a carbocation intermediate, which reacts with electron-rich aromatics .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(2E)-3-(3,4-dimethylphenyl)acrylic acid features a phenyl ring with two methyl substituents at the 3 and 4 positions and an acrylic acid moiety. Its molecular formula is CHO, with a molecular weight of approximately 176.21 g/mol. The presence of both hydrophobic and hydrophilic characteristics contributes to its versatility in chemical environments.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can undergo various chemical reactions:

- Oxidation : The carboxylic acid group can be oxidized to form derivatives.

- Reduction : The double bond in the acrylic moiety can be reduced to yield saturated derivatives.

- Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions.

These reactions expand its utility in synthesizing more complex molecules .

Recent studies have investigated the biological activities of this compound:

- Antimicrobial Properties : Preliminary research indicates moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : It may inhibit inflammatory mediators, suggesting potential therapeutic applications in managing inflammatory conditions.

Further research is necessary to elucidate its mechanisms of action and efficacy .

Medicinal Chemistry

The compound is explored as a precursor for synthesizing pharmaceutical compounds. Its structural features allow it to interact with biological targets, potentially leading to novel drug candidates .

Material Science

This compound can also be utilized in producing polymers and materials with specific properties due to its unique chemical structure. Its ability to act as a ligand enables it to form complexes with transition metals, enhancing its applicability in material science .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study exploring its antimicrobial properties found that it exhibited significant activity against multiple bacterial strains.

- Research into its anti-inflammatory effects indicated that it might modulate cellular processes by interacting with specific proteins and enzymes.

These findings underscore the compound's potential in both pharmaceutical development and industrial applications .

Wirkmechanismus

The mechanism of action of (2E)-3-(3,4-dimethylphenyl)acrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cinnamic acid: Similar structure but without the methyl substitutions on the phenyl ring.

3-(3,4-dimethylphenyl)propanoic acid: Similar structure but with a saturated propanoic acid moiety instead of the acrylic acid.

Uniqueness

(2E)-3-(3,4-dimethylphenyl)acrylic acid is unique due to the presence of both the acrylic acid moiety and the dimethyl-substituted phenyl ring, which confer specific chemical and physical properties

Biologische Aktivität

(2E)-3-(3,4-dimethylphenyl)acrylic acid, a derivative of acrylic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including anticancer effects, anti-inflammatory potential, and other pharmacological activities based on various studies.

Chemical Structure and Properties

The compound this compound features a double bond between the second and third carbon atoms of the acrylic acid backbone, with a 3,4-dimethylphenyl substituent. This structural configuration contributes to its reactivity and biological activity.

Anticancer Activity

Recent research has highlighted the antiproliferative properties of similar compounds in the acrylic acid family. For instance:

- Study Findings : A series of (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives exhibited potent antiproliferative activities against various cancer cell lines. One compound in this series showed an IC₅₀ value of 0.92 μM against tubulin polymerization, suggesting a strong potential for use in cancer therapy .

- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, which is critical for cancer cell division. This suggests that this compound may similarly affect microtubule dynamics.

Anti-inflammatory Activity

The anti-inflammatory properties of acrylic acid derivatives have been documented in several studies:

- Inhibition of COX Enzymes : Compounds related to this compound have been shown to selectively inhibit COX-2 enzymes while sparing COX-1, thereby reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cytokine Modulation : Some studies indicate that these compounds can modulate pro-inflammatory cytokines, further supporting their potential therapeutic role in inflammatory diseases.

Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, this compound may exhibit a range of other biological activities:

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Antiproliferative activity against cancer cell lines with IC₅₀ values < 1 μM | Potential for development as an anticancer agent |

| Study 2 | Selective COX-2 inhibition with reduced side effects | Could lead to safer NSAID alternatives |

| Study 3 | Demonstrated antibacterial activity against E. coli and S. aureus | Possible application in treating infections |

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVFAUBWEXSLEY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543511 | |

| Record name | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60521-25-7 | |

| Record name | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.